molecular formula C16H12BrFN2O B11136564 N-(4-bromo-2-fluorophenyl)-2-(1H-indol-1-yl)acetamide

N-(4-bromo-2-fluorophenyl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B11136564
M. Wt: 347.18 g/mol
InChI Key: AUVKNFNGFQMDGT-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that features a combination of bromine, fluorine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and 1H-indole.

    Acylation Reaction: The 4-bromo-2-fluoroaniline undergoes an acylation reaction with an appropriate acylating agent to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 1H-indole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-2-(1H-indol-1-yl)acetamide
  • N-(4-bromo-2-methylphenyl)-2-(1H-indol-1-yl)acetamide
  • N-(4-bromo-2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-(1H-indol-1-yl)acetamide is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. The indole moiety also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H12BrFN2O

Molecular Weight

347.18 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-indol-1-ylacetamide

InChI

InChI=1S/C16H12BrFN2O/c17-12-5-6-14(13(18)9-12)19-16(21)10-20-8-7-11-3-1-2-4-15(11)20/h1-9H,10H2,(H,19,21)

InChI Key

AUVKNFNGFQMDGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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